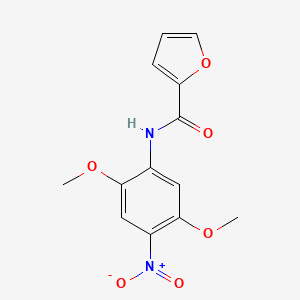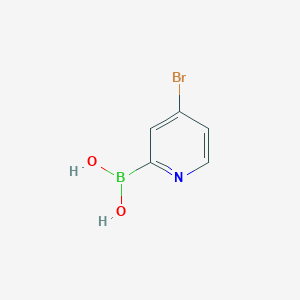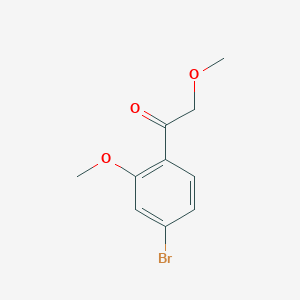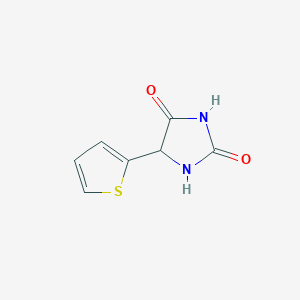
2,4-Diamino-5-methoxymethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-methoxymethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methoxymethylpyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the substitution of the chlorine atom with a methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-methoxymethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to form amines.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxides, and Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-methoxymethylpyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-methoxymethylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as bacteria and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibacterial agent.
Pyrimethamine: Used in the treatment of malaria, it also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methoxymethylpyrimidine is unique due to its methoxymethyl group, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug development .
Eigenschaften
CAS-Nummer |
54236-98-5 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-(methoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3,(H4,7,8,9,10) |
InChI-Schlüssel |
MICPTYSZVFPCLL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN=C(N=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)

![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)




![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)
